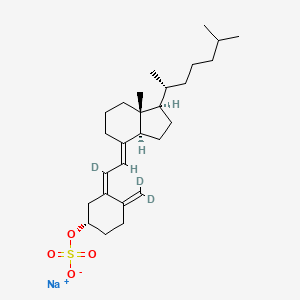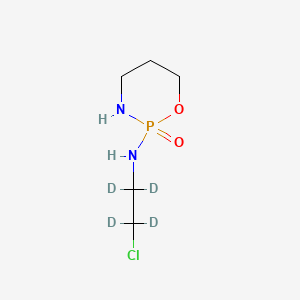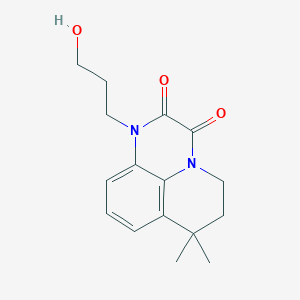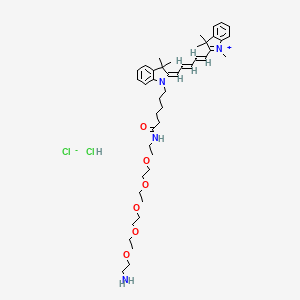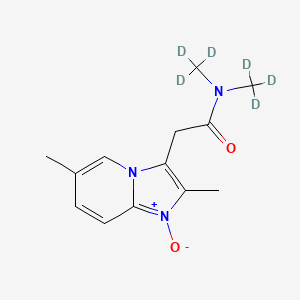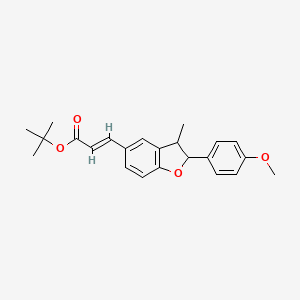
Antileishmanial agent-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antileishmanial agent-9 is a synthetic compound developed to combat leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania. This disease affects millions of people worldwide, particularly in tropical and subtropical regions. The compound has shown promising results in preclinical studies, demonstrating potent antileishmanial activity with reduced toxicity compared to existing treatments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antileishmanial agent-9 involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives. These intermediates are synthesized through the reaction of aryl/alkyl isothiocyanates with benzoyl/cyclopropanoyl amines under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and purification systems to streamline production and maintain consistency .
化学反応の分析
Types of Reactions: Antileishmanial agent-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
Antileishmanial agent-9 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for treating leishmaniasis and other parasitic infections.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用機序
The mechanism of action of antileishmanial agent-9 involves targeting specific molecular pathways within the Leishmania parasite. The compound inhibits key enzymes involved in the parasite’s metabolic processes, leading to cell death. One such target is N-myristoyltransferase, an enzyme critical for the survival and proliferation of the parasite . The compound’s binding to this enzyme disrupts its function, ultimately resulting in the parasite’s demise .
類似化合物との比較
Miltefosine: An oral antileishmanial agent with a broad spectrum of activity but associated with significant side effects.
Paromomycin: An aminoglycoside antibiotic used for treating leishmaniasis, known for its nephrotoxicity.
Pentamidine: Another antileishmanial agent with a different mechanism of action but limited by its toxicity profile.
Uniqueness of Antileishmanial Agent-9: this compound stands out due to its potent activity against Leishmania parasites and its reduced toxicity compared to other treatments. Its unique mechanism of action, targeting N-myristoyltransferase, provides a novel approach to combating leishmaniasis .
特性
分子式 |
C23H26O4 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
tert-butyl (E)-3-[2-(4-methoxyphenyl)-3-methyl-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoate |
InChI |
InChI=1S/C23H26O4/c1-15-19-14-16(7-13-21(24)27-23(2,3)4)6-12-20(19)26-22(15)17-8-10-18(25-5)11-9-17/h6-15,22H,1-5H3/b13-7+ |
InChIキー |
IUCUCDXHJVOZQL-NTUHNPAUSA-N |
異性体SMILES |
CC1C(OC2=C1C=C(C=C2)/C=C/C(=O)OC(C)(C)C)C3=CC=C(C=C3)OC |
正規SMILES |
CC1C(OC2=C1C=C(C=C2)C=CC(=O)OC(C)(C)C)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



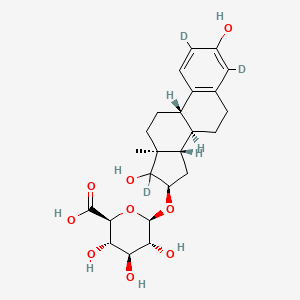
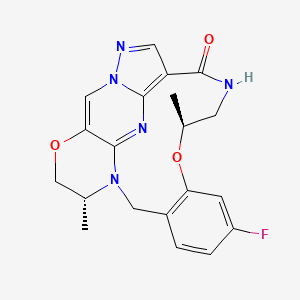

![Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12420157.png)
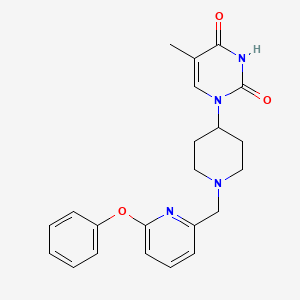
![(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-methylidene-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16-dione](/img/structure/B12420166.png)
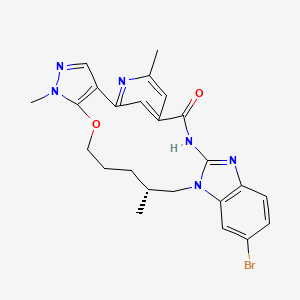
![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12420170.png)
